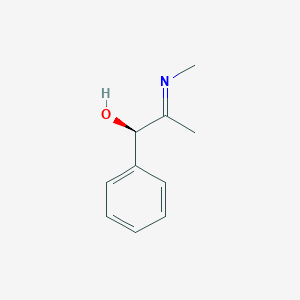
Benzyltributylammonium bromide
Overview
Description
Benzyltributylammonium bromide (BTBBr) is a quaternary ammonium compound that has been widely used in the scientific research community for many years. It is a cationic surfactant and is commonly used as a catalyst or reagent in organic synthesis, as well as a component of biological buffers and detergents. BTBBr has also been used in a variety of laboratory experiments and research studies due to its unique properties and versatility.
Scientific Research Applications
1. Phase-Transfer Catalysis
Benzyltributylammonium bromide is used as a phase-transfer catalyst. It plays a crucial role in the production of benzyl bromide in the organic phase of a phase-transfer catalytic reaction. This catalyst is involved in the distribution between the organic phase (benzene) and the aqueous phase, significantly influencing the yield of benzyl bromide (Lee & Huang, 2002); (Lee & Huang, 2003).
2. Chromatography
In chromatographic systems, specifically ion-pair reversed-phase high-performance liquid and thin-layer chromatography, this compound is used as an ion-pairing reagent. This application is vital for optimizing the retention and selectivity of specific compounds, such as N-phenylamides of benzoylacetic acid (Bieganowska, Petruczynik, & Gadzikowska, 1990).
3. Biochemistry and Enzymology
In the field of biochemistry and enzymology, this compound is known to influence the activity and stability of enzymes such as α-chymotrypsin. Research indicates that additives like this compound can cause significant increases in the instantaneous activity of enzymes (Matteis et al., 2016).
4. Biological Membrane Studies
This compound has been utilized in studies involving biological membranes, particularly in NMR studies of halide ion transport through model biological membranes. This compound demonstrates the ability to act as an effective anion transporter across these membranes (Riddell & Zhou, 1994).
5. Organic Synthesis
In organic synthesis, this compound is used as a solvent in reactions such as the arylation of allylic alcohols, leading primarily to β-arylated carbonyl compounds. This illustrates its utility in facilitating specific organic reactions (Calō et al., 2003).
6. Study of Third-Phase in Catalysis
The role of this compound in forming a third liquid phase in phase transfer catalysis has been studied. This third phase is significant in increasing the reaction rate constant beyond a specific catalyst concentration, illustrating its importance in catalytic reactions (Wang & Weng, 1988).
7. Application in Green Chemistry
This compound is used in eco-friendly procedures for synthesizing organic compounds. An example is its use as a catalyst in isopropanol for the synthesis of triaryl imidazoles, demonstrating an application in environmentally benign chemistry (Chary et al., 2008).
Mechanism of Action
Target of Action
Benzyltributylammonium bromide is primarily used as a phase transfer catalyst . It facilitates the migration of a reactant from one phase into another phase where reaction occurs .
Mode of Action
As a phase transfer catalyst, this compound increases the rate of reaction by enabling the transfer of a reactant from one phase into another . It does this by forming a complex with the reactant, effectively ‘carrying’ it into the phase where the reaction takes place .
Biochemical Pathways
This compound is involved in various biochemical pathways, particularly those requiring the transfer of a reactant from one phase to another . For example, it has been used in the isomerization reactions of cis-4-formyl-2-azetidinones .
Result of Action
The primary result of this compound’s action is the facilitation of reactions that would otherwise be slow or impossible due to phase transfer limitations . It can also act as a hydrogen-bond acceptor in the preparation of deep eutectic solvents, which are used in the isolation of lysozyme from the chicken egg white .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other ions, the pH of the solution, and the temperature can all affect its ability to act as a phase transfer catalyst
Safety and Hazards
Benzyltributylammonium bromide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
Benzyltributylammonium bromide plays a crucial role in biochemical reactions, particularly as a phase transfer catalyst. It interacts with various enzymes, proteins, and other biomolecules to enhance reaction rates and yields. For instance, it is used in the isomerization reactions of cis-4-formyl-2-azetidinones and the preparation of deep eutectic solvents for isolating lysozyme from chicken egg white . The compound acts as a hydrogen-bond acceptor, facilitating the formation of stable complexes with biomolecules, thereby promoting efficient biochemical transformations.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause skin and eye irritation, indicating its potential to interact with cellular membranes and proteins . The compound’s ability to act as a phase transfer catalyst suggests that it may affect the transport and distribution of molecules within cells, thereby influencing cellular functions and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a hydrogen-bond acceptor, forming stable complexes with enzymes and proteins, which can lead to enzyme inhibition or activation. For example, it is used in the phase transfer glycosylation of novobiocin to yield glucosyl-novobiocin . These interactions can result in changes in gene expression and alterations in cellular metabolism, highlighting the compound’s significance in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under standard storage conditions, but its activity may decrease over prolonged periods or under extreme conditions. Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular functions, including potential cytotoxicity and alterations in metabolic activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced biochemical reactions and improved metabolic activities. At high doses, it may cause toxic or adverse effects, including skin and eye irritation, respiratory distress, and potential organ damage . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s role as a phase transfer catalyst enables it to facilitate the transfer of reactants between different phases, thereby impacting metabolic reactions and pathways . Its interactions with enzymes can lead to changes in the rates of metabolic processes, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to act as a phase transfer catalyst suggests that it may influence the localization and accumulation of molecules within cells . These interactions can affect the compound’s bioavailability and activity, impacting its overall effectiveness in biochemical applications.
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with biomolecules. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can affect its activity and function, highlighting the importance of understanding its subcellular distribution in biochemical studies.
Properties
IUPAC Name |
benzyl(tributyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N.BrH/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;/h10-14H,4-9,15-18H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYGXWPMSJPFDG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80948158 | |
| Record name | N-Benzyl-N,N-dibutylbutan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80948158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25316-59-0 | |
| Record name | Benzyltributylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25316-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 25316-59-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152464 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzyl-N,N-dibutylbutan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80948158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyltributylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.549 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Octadecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B1213314.png)



![N'-(3-chloro-4-fluorophenyl)-N'-[2-(2-methoxyethylamino)-2-oxoethyl]-N-(2-pyridinyl)butanediamide](/img/structure/B1213320.png)
![2-(N-[2-(1-benzotriazolyl)-1-oxoethyl]-4-methylanilino)-N-(2-furanylmethyl)-2-(3-pyridinyl)acetamide](/img/structure/B1213321.png)




